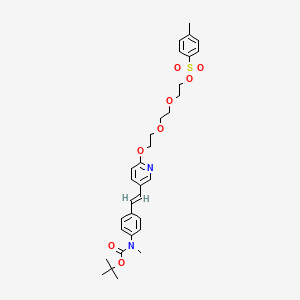
AZD7687
Descripción general
Descripción
AZD-7687 es un potente e inhibidor selectivo de la diacilglicerol O-aciltransferasa 1 (DGAT1), una enzima clave involucrada en el metabolismo de los triglicéridos. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como la diabetes mellitus tipo 2 y la obesidad .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de DGAT1 y sus efectos sobre el metabolismo lipídico.
Biología: Investigado por su papel en la modulación de la biosíntesis y el almacenamiento de lípidos en las células.
Medicina: Explorado como un agente terapéutico para el tratamiento de trastornos metabólicos como la diabetes mellitus tipo 2 y la obesidad.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos dirigidos a vías metabólicas .
Mecanismo De Acción
AZD-7687 ejerce sus efectos inhibiendo la actividad de la diacilglicerol O-aciltransferasa 1 (DGAT1), una enzima responsable del paso final en la síntesis de triglicéridos. Al inhibir DGAT1, AZD-7687 reduce la formación de triglicéridos, lo que lleva a una disminución de la acumulación de lípidos en los tejidos. Este mecanismo es particularmente beneficioso en condiciones como la obesidad y la diabetes mellitus tipo 2, donde el metabolismo de los lípidos está desregulado .
Análisis Bioquímico
Biochemical Properties
AZD7687 interacts with the enzyme DGAT1, which plays a crucial role in synthesizing lipids . In an in vitro recombinant mouse, dog, and human DGAT1 enzyme assay, this compound showed inhibition of DGAT1 with an IC50 of approximately 100 nM, 60 nM, and 80 nM, respectively . It also shows inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 μM), fatty acid amide hydrolase (IC50 = 3.7 μM), muscarinic M2 receptor (IC50 = 80.5 μM), and phosphodiesterase PDE10A1 (IC50 = 5.5 μM) .
Cellular Effects
This compound has been shown to alter lipid handling and hormone secretion in the gut . It also caused gastrointestinal side effects, particularly diarrhea, leading to treatment discontinuation in a number of participants . In adipose tissue, this compound dose-dependently reduced the formation of triglycerides .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DGAT1, a key enzyme that catalyzes the final step of triglyceride synthesis . This inhibition disrupts the normal lipid metabolism within cells, leading to altered lipid handling and hormone secretion .
Temporal Effects in Laboratory Settings
Prolonged pharmacological inhibition of DGAT1 with this compound in mice resulted in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of DGAT1-/- mice . These effects were dose- and time-dependent and reversible .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages . At higher doses, this compound caused gastrointestinal side effects, particularly diarrhea . These effects were not observed at lower doses .
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the synthesis of triglycerides . By inhibiting DGAT1, this compound disrupts the normal process of triglyceride synthesis, leading to altered lipid metabolism within cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de AZD-7687 implica múltiples pasos, comenzando con la preparación de la estructura central de pirazincarboxamida. El intermedio clave, 6-carbamoyl-3,5-dimetilpirazina-2-il, se sintetiza a través de una serie de reacciones que incluyen nitración, reducción y acilación. El paso final implica la unión de este intermedio con un derivado de ácido fenilciclohexilacético en condiciones de reacción específicas para producir AZD-7687 .
Métodos de Producción Industrial
La producción industrial de AZD-7687 sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
AZD-7687 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los anillos de pirazina y fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
T863: Otro inhibidor de DGAT1 con actividad inhibitoria similar.
A922500: Un potente e inhibidor selectivo de DGAT1 utilizado en la investigación metabólica.
PF-04620110: Un inhibidor de DGAT1 con aplicaciones en el estudio del metabolismo lipídico
Singularidad de AZD-7687
AZD-7687 es único debido a su alta selectividad y potencia para la inhibición de DGAT1. Se ha demostrado que reduce eficazmente los niveles de triglicéridos posprandiales y mejora la sensibilidad a la insulina en modelos preclínicos. Además, su biodisponibilidad oral y su perfil farmacocinético favorable lo convierten en un candidato prometedor para el desarrollo terapéutico .
Propiedades
IUPAC Name |
2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNPRHZMOGREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655297 | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166827-44-6 | |
| Record name | AZD-7687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1166827-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


